molecular formula C22H32N6OS B6585398 4-(5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine CAS No. 1251607-32-5

4-(5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine

Cat. No.: B6585398
CAS No.: 1251607-32-5
M. Wt: 428.6 g/mol
InChI Key: VEMKEWKCIMCAII-UHFFFAOYSA-N
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Description

4-(5-{5-[(4-Cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to pyridine and substituted piperazine and thiomorpholine moieties. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, often enhancing metabolic stability in medicinal chemistry applications . Thiomorpholine, a sulfur-containing analog of morpholine, may alter electronic properties and solubility compared to oxygenated counterparts.

Properties

IUPAC Name

5-[(4-cyclohexylpiperazin-1-yl)methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6OS/c1-2-4-19(5-3-1)27-10-8-26(9-11-27)17-21-24-22(25-29-21)18-6-7-20(23-16-18)28-12-14-30-15-13-28/h6-7,16,19H,1-5,8-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMKEWKCIMCAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=NC(=NO3)C4=CN=C(C=C4)N5CCSCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine , with CAS number 1251607-32-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of the compound is C22H32N6OSC_{22}H_{32}N_{6}OS, and it has a molecular weight of 428.6 g/mol . The structure features a thiomorpholine ring, a pyridine moiety, and a piperazine derivative, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₂S
Molecular Weight428.6 g/mol
CAS Number1251607-32-5

Antimicrobial Properties

Research indicates that compounds similar to 4-(5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine exhibit significant antimicrobial activity. The oxadiazole and piperazine moieties are known to enhance the antimicrobial efficacy against various bacterial strains. In vitro studies have shown that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties.

Anticancer Activity

Studies have highlighted the potential anticancer effects of thiomorpholine derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the mitochondrial pathway. Research on related compounds has demonstrated their ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The presence of the piperazine group is believed to play a crucial role in enhancing the binding affinity to cancer cell receptors.

Neuropharmacological Effects

The piperazine ring in the compound is associated with neuropharmacological activities. Compounds containing piperazine derivatives have been studied for their potential as anxiolytics and antidepressants. The interaction with serotonin and dopamine receptors suggests that 4-(5-{5-[(4-cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine could exhibit similar effects, warranting further investigation into its neuropharmacological profile.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.
  • Enzyme Inhibition : The oxadiazole group may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, this compound may lead to programmed cell death.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds:

  • Antimicrobial Efficacy : A study on oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in structure can enhance efficacy.
  • Anticancer Properties : Research on thiomorpholine derivatives showed promising results in reducing tumor growth in xenograft models of breast cancer.
  • Neuropharmacological Assessment : Animal models treated with piperazine-containing compounds exhibited reduced anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Piperazine Substituent Heterocyclic Core Thiomorpholine Molecular Formula Molecular Weight (g/mol) Availability
Target Compound : 4-(5-{5-[(4-Cyclohexylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine Cyclohexyl 1,2,4-Oxadiazole Yes C₂₀H₂₆N₆OS* ~428.5† Unknown
P166-2246 : 4-(5-{5-[(4-Ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-yl)thiomorpholine Ethyl 1,2,4-Oxadiazole Yes C₁₈H₂₆N₆OS 374.51 6 mg
P166-2221 : N,N-Diethyl-5-(5-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-amine Pyrimidin-2-yl 1,2,4-Oxadiazole No C₂₀H₂₆N₈O 394.48 1 mg
Compound : 1-Piperidinecarboxylic acid ester with furo[3,2-c]pyridin-2-yl Piperidinecarboxylic acid ester Furopyridine No Not provided Not provided Unknown

*Estimated formula based on structural analysis.
†Molecular weight calculated by adding the cyclohexyl group’s mass (~83 g/mol) to P166-2246’s baseline (374.51 g/mol).

Key Structural and Functional Differences:

Piperazine Substituents: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to the ethyl group in P166-2246, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Thiomorpholine vs. Amine Side Chains :

  • The thiomorpholine moiety in the target compound and P166-2246 replaces oxygen with sulfur, altering electronic properties (e.g., weaker hydrogen bonding, increased polarizability) and possibly affecting pharmacokinetics.
  • P166-2221 lacks thiomorpholine, instead featuring a diethylamine side chain, which may reduce metabolic stability compared to sulfur-containing analogs .

Core Heterocycles :

  • The furopyridine core in ’s compound introduces a fused ring system, distinct from the pyridine-oxadiazole scaffold in others. This structural divergence likely shifts biological target specificity .

Hypothesized Pharmacological Implications

  • Lipophilicity : The cyclohexyl group may enhance CNS targeting but require formulation adjustments to mitigate solubility challenges.
  • Metabolic Stability : Thiomorpholine’s sulfur atom could reduce oxidative metabolism compared to morpholine, extending half-life .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for P166-2246, involving oxadiazole ring formation via cyclization of amidoxime precursors, followed by piperazine and thiomorpholine coupling .

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